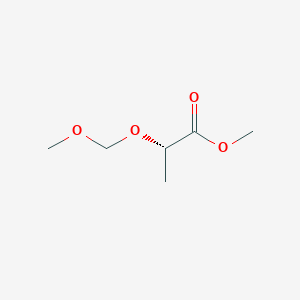

methyl (S)-2-(methoxymethoxy)propionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

methyl (2S)-2-(methoxymethoxy)propanoate |

InChI |

InChI=1S/C6H12O4/c1-5(6(7)9-3)10-4-8-2/h5H,4H2,1-3H3/t5-/m0/s1 |

InChI Key |

DKMBOSHAQSWAIK-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)OCOC |

Canonical SMILES |

CC(C(=O)OC)OCOC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl S 2 Methoxymethoxy Propionate and Analogous Chiral Propionate Esters

Stereoselective Approaches to α-Hydroxy and α-Methoxy Esters

The foundational step in synthesizing methyl (S)-2-(methoxymethoxy)propionate is the creation of its chiral precursor, methyl (S)-2-hydroxypropionate (methyl (S)-lactate). Various stereoselective methods have been developed to access this and analogous α-hydroxy esters with high optical purity.

Asymmetric Esterification Techniques

Asymmetric esterification is a powerful method for resolving racemic mixtures or desymmetrizing prochiral substrates. For the synthesis of chiral α-hydroxy esters, this often involves the kinetic resolution of racemic lactic acid or its esters.

Enzymatic catalysis is a prominent technique in this area. Lipases, for instance, can selectively catalyze the esterification or transesterification of one enantiomer of a racemic alcohol or acid, leaving the other enantiomer unreacted. researchgate.net Candida antarctica lipase (B570770) B (CALB) is known to catalyze the aminolysis of 2-hydroxy esters, which proceeds via a related mechanism. researchgate.net While traditional kinetic resolutions have a maximum theoretical yield of 50% for the desired enantiomer, they can be combined with in situ racemization of the unwanted substrate in a process known as dynamic kinetic resolution (DKR), potentially affording near-quantitative yields of a single enantiomer. acs.org

Chemical methods for esterification often involve converting lactic acid into its esters. However, the process can be complicated by the presence of water and the tendency of lactic acid to form oligomers. nih.gov Strategies to produce anhydrous esters include the transesterification of lactic acid oligomers with an alcohol like ethanol, which avoids the problematic water by-product of direct esterification. nih.gov The reaction can be catalyzed by various acids, including solid acid catalysts like Amberlyst-type ion exchange resins, which can be more effective than homogeneous catalysts like sulfuric acid in certain systems. koreascience.krresearchgate.net

Table 1: Comparison of Esterification Methods for Lactic Acid

| Method | Catalyst/Enzyme | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Lipases | Racemic α-hydroxy esters | Enantioselective acylation/deacylation | acs.org |

| Transesterification | Anhydrous FeCl₃ | Lactic acid oligomers | Produces anhydrous ester, avoiding water issues | nih.gov |

| Catalytic Esterification | Amberlyst resin / H₂SO₄ | Lactic acid / Ammonium lactate (B86563) | Continuous water removal improves conversion | koreascience.krresearchgate.net |

| Catalyst-Free Esterification | None | Commercial lactic acid (with oligomers) | High temperature and pressure hydrolysis and esterification | google.com |

Chiral Auxiliary-Mediated Strategies for Propionate (B1217596) Synthesis

Chiral auxiliaries are recoverable stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is highly reliable for creating stereocenters and has been extensively applied to the synthesis of chiral propionate units. numberanalytics.comresearchgate.net

The Evans oxazolidinone auxiliaries are a classic example. An N-acyloxazolidinone, prepared from a chiral amino alcohol, can be converted into its enolate. The subsequent alkylation or aldol (B89426) reaction of this enolate proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which directs the incoming electrophile to one face of the enolate. After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide (B78521) or conversion to a methyl ester with sodium methoxide) to yield the chiral carboxylic acid or ester, and the auxiliary can be recovered. researchgate.net

Other auxiliaries, such as camphorsultam (Oppolzer's sultam) and pseudoephedrine, function similarly, providing predictable and high levels of asymmetric induction in reactions like aldol additions and alkylations. wikipedia.orgyoutube.com The choice of auxiliary and reaction conditions allows for the synthesis of various diastereomers.

Table 2: Examples of Chiral Auxiliaries in Propionate Synthesis

| Chiral Auxiliary | Typical Reaction | Key Advantage | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Addition, Alkylation | High diastereoselectivity, predictable stereochemistry, well-studied | |

| Camphorsultam | Aldol Addition, Conjugate Addition | Excellent stereocontrol, crystalline derivatives aid purification | wikipedia.org |

| Pseudoephedrine | Alkylation | Forms highly crystalline derivatives, easily removed to give various products | wikipedia.org |

| Indene-based Thiazolidinethione | Aldol Addition | Excellent diastereoselectivity with chlorotitanium enolates | researchgate.net |

Enantioselective Catalytic Transformations

The use of chiral catalysts to generate stereocenters represents a highly atom-economical approach to chiral molecules. irb.hr For the synthesis of α-hydroxy esters, asymmetric hydrogenation of α-keto esters is a premier method. Catalysts such as ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) can reduce substrates like methyl pyruvate (B1213749) to methyl (S)-lactate with excellent enantioselectivity (>99% ee). liverpool.ac.uk

Other catalytic methods include the enantioselective reduction of α-keto esters using biocatalysts. Enzymes such as aldo-keto reductases from microorganisms like Gluconobacter oxydans can catalyze the NADPH-dependent reduction of various α-keto esters to their corresponding α-hydroxy esters with high regio- and stereospecificity. google.com Similarly, whole-cell redox processes, for example using Saccharomyces cerevisiae, are effective for the highly enantioselective bioreduction of α-keto esters. researchgate.net

Furthermore, catalytic enantioselective methods have been developed for introducing the hydroxyl group directly. For instance, the nitroso aldol reaction of tin enolates with nitrosobenzene, catalyzed by a chiral silver-BINAP complex, can produce an α-aminooxy ketone that is subsequently converted to the α-hydroxy ketone with up to 97% ee. nih.gov

Installation and Manipulation of the Methoxymethoxy Protecting Group

Once the chiral α-hydroxy ester is obtained, the hydroxyl group is often protected to prevent it from interfering in subsequent synthetic steps. organic-chemistry.org The methoxymethyl (MOM) group is a common choice for protecting alcohols due to its stability under a wide range of conditions, including those that are basic, nucleophilic, and weakly acidic. total-synthesis.comadichemistry.comnih.gov

Chemoselective O-Methoxymethylation of Chiral Alcohols

The MOM group is an acetal (B89532) that effectively masks the reactivity of an alcohol. total-synthesis.com Its introduction must often be performed chemoselectively in the presence of other sensitive functional groups. The most common method for O-methoxymethylation involves treating the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a hindered, non-nucleophilic base. adichemistry.comwikipedia.org

N,N-Diisopropylethylamine (DIPEA) is frequently used as the base in a solvent like dichloromethane. wikipedia.org The base neutralizes the HCl generated during the reaction without competing as a nucleophile. This method is generally effective for primary and secondary alcohols. The selection of a non-nucleophilic base is crucial to avoid side reactions and ensure that the protection proceeds efficiently. The stability of the MOM ether across a pH range of approximately 4 to 12 makes it compatible with many subsequent transformations. adichemistry.com

Methodological Advancements in Methoxymethoxy Group Introduction

While effective, the use of chloromethyl methyl ether (MOMCl) is often avoided where possible due to its classification as a human carcinogen. wikipedia.org This has driven the development of alternative, safer reagents for introducing the MOM group.

One of the most popular alternatives is the use of dimethoxymethane (B151124) (also known as methylal, CH₂(OMe)₂), which is a less hazardous liquid. adichemistry.com This reagent can protect alcohols in the presence of a Lewis or Brønsted acid catalyst. A variety of catalytic systems have been developed for this purpose, including phosphorus pentoxide (P₂O₅) or strong protic acids like trifluoromethanesulfonic acid (TfOH). adichemistry.com These methods provide a valuable alternative to the MOMCl protocol, expanding the utility and safety of the MOM protecting group in complex synthesis.

Table 3: Reagents for Methoxymethyl (MOM) Group Introduction

| Reagent | Co-reagent / Catalyst | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane, 0°C to RT | Standard, widely used method; MOMCl is carcinogenic | adichemistry.comwikipedia.org |

| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Used for alkoxides | adichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P₂O₅) | Chloroform, 25°C | Safer alternative to MOMCl | adichemistry.com |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | Strong acid catalyst; may not be suitable for acid-sensitive substrates | adichemistry.com |

Convergent and Divergent Synthetic Pathways

The synthesis of chiral propionate esters, including this compound, often employs strategic pathway designs to maximize efficiency and stereochemical control. Convergent synthesis, where different fragments of the molecule are prepared separately and then combined in the final stages, is a powerful approach. For instance, a nickel-catalyzed enantioconvergent method allows for the coupling of racemic alkyl halides with olefins in the presence of a hydrosilane to produce esters of chiral dialkyl carbinols. organic-chemistry.orgnih.gov This strategy is advantageous as it can reduce the number of steps compared to more traditional linear syntheses and often accommodates a wide range of functional groups. organic-chemistry.orgnih.gov A four-component variant of this process, where the alkyl halide is generated in situ from an aldehyde and an acyl bromide, further streamlines the synthesis by obviating the need to isolate intermediates. nih.govnih.gov

The synthesis of this compound is typically achieved through a multistep sequence starting from a readily available chiral precursor, most commonly (S)-lactic acid or its corresponding ester, methyl (S)-lactate. The core of the strategy involves the protection of the secondary hydroxyl group followed by esterification, or vice versa.

A representative synthetic pathway begins with the protection of the hydroxyl group of methyl (S)-lactate. The methoxymethyl (MOM) ether is a common protecting group for alcohols. This transformation can be accomplished by reacting methyl (S)-lactate with a MOM-donating reagent such as chloromethyl methyl ether (MOM-Cl) or dimethoxymethane in the presence of a Lewis acid or a base. For example, an auxiliary-directed approach using a chiral oxazolidinone can be employed, where the propionyl group is first attached to the auxiliary, followed by stereoselective hydroxymethylation and subsequent protection with a reagent like benzyloxychloromethyl ether, which is analogous to MOM protection. mdpi.com

The key steps in a typical multistep synthesis are outlined below:

Protection of the Hydroxyl Group: The hydroxyl group of methyl (S)-lactate is protected as a methoxymethyl (MOM) ether. This is a crucial step to prevent unwanted side reactions in subsequent stages.

Alternative Starting Material: Alternatively, one could start with (S)-lactic acid, protect the hydroxyl group first, and then perform an esterification reaction.

Esterification: If starting from MOM-protected (S)-lactic acid, a standard esterification method, such as Fischer esterification using methanol (B129727) and a catalytic amount of strong acid (e.g., sulfuric acid), is employed to yield the final product. truman.edu This reaction is an equilibrium process, and the removal of water can drive it towards the product. truman.edu

Purification: Following the reaction, the crude product is purified. This typically involves an aqueous workup to remove the acid catalyst and any water-soluble byproducts, followed by extraction with an organic solvent. truman.edu The final purification is often achieved through distillation or column chromatography to yield pure this compound.

A similar multistep strategy is used for other propionate derivatives, such as the synthesis of S-2-(4-methoxymethoxy) sodium propionate, which starts from D-lactic acid methyl ester and involves activation of the hydroxyl group (e.g., as a sulfonate ester) followed by nucleophilic substitution. google.com

| Step | Transformation | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Hydroxyl Protection | Methyl (S)-lactate, Dimethoxymethane (DMM), Lewis Acid (e.g., P₂O₅) or Chloromethyl methyl ether (MOM-Cl), Base (e.g., DIPEA) | To prevent the reactive hydroxyl group from interfering with subsequent reactions. |

| 2 | Workup and Purification | Aqueous quench, extraction with organic solvent (e.g., ethyl acetate), drying, and solvent evaporation. | To isolate the protected intermediate. |

| 3 | Final Purification | Distillation or column chromatography. | To obtain the high-purity target compound. |

To enhance process efficiency, reduce waste, and minimize manual handling, telescoping (or flow) synthesis and one-pot reactions are increasingly employed in the preparation of propionate derivatives. In a telescoping sequence, the product of one reaction is directly used as the substrate in the next step without isolation and purification. One-pot reactions combine multiple reaction steps in a single reactor, often by changing reagents or conditions sequentially.

An example in the synthesis of complex polypropionates involves the opening of a methylketene (B14734522) dimer, which generates an enolate that can then participate in subsequent aldol reactions with various aldehydes, all within the same reaction vessel. nih.gov This method provides a convenient route to syn,syn-dipropionate aldol adducts, which are valuable intermediates. nih.gov

Chemoenzymatic one-pot strategies have also been developed. For instance, an asymmetric calcium-catalyzed rearrangement reaction can be combined with an enzymatic hydrolysis step using an esterase. acs.org This cascade catalysis approach can provide access to α-hydroxy half-esters with high enantioselectivity, sometimes even enhancing the enantiomeric purity compared to a stepwise procedure. acs.org Such methods are particularly valuable for creating molecules with multiple stereocenters in a controlled manner.

| Strategy | Description | Example Application | Advantages |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same reactor without isolating intermediates. | Copper-catalyzed synthesis of imidazolinones from esters. rsc.org Chemoenzymatic synthesis of α-hydroxy half-esters. acs.org | Reduced waste, time, and resource consumption; improved overall yield. |

| Telescoping Synthesis | The output stream from one reactor is fed directly into the next, avoiding intermediate workup and purification. | Often used in industrial continuous flow processes for pharmaceutical intermediates. | Increased throughput, improved safety for hazardous intermediates, enhanced process control. |

Green Chemistry Principles in the Synthesis of Chiral Propionates

The synthesis of chiral propionates is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. longdom.orgnih.gov This involves the careful selection of solvents, catalysts, and reaction conditions.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. cmu.edu Solvent-free reactions, also known as solid-state or neat reactions, offer significant environmental benefits. For the synthesis of propionate esters, enzymatic catalysis provides an excellent platform for solvent-free conditions. For example, the production of geranyl propionate has been successfully achieved using an immobilized lipase from Rhizomucor miehei in a solvent-free system. nih.gov This approach avoids the use of toxic chemicals and simplifies the product separation process. nih.gov

Alternatively, water is considered a green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of propionic acid, a key precursor to propionate esters, can be performed in aqueous media. A cobalt-catalyzed process has been reported for the conversion of biomass-derived lactic acid into propionic acid in water. rsc.org This method demonstrates high catalytic activity and the potential for direct conversion from carbohydrates like glucose and cellulose (B213188). rsc.org

The development of sustainable catalytic systems is paramount for the green production of chiral propionates. Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can, in principle, be recycled and reused.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. nih.gov Lipases, in particular, are widely used for the synthesis of esters. The use of immobilized enzymes, such as lipase on chitosan-graphene oxide beads, not only facilitates catalyst recovery and reuse but also enhances stability. nih.gov Whole-cell biocatalysis is another sustainable approach, which can be used for the production of chiral intermediates for various drugs. nih.gov

Heterogeneous Catalysis: Solid acid catalysts are being developed to replace corrosive liquid acids like sulfuric acid in esterification reactions. Sulfated zirconia (SZ), both in bulk form and supported on materials like SBA-15, has shown high activity for the esterification of propanoic acid with methanol to produce methyl propionate. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the process and reducing waste. rsc.org Furthermore, bimetallic catalysts, such as MoOx/Fe, have been studied for the sustainable production of propionic acid from lactic acid, demonstrating high stability and efficiency over extended periods. rsc.org

| Catalyst Type | Example | Application | Green Chemistry Advantages |

|---|---|---|---|

| Biocatalyst (Enzyme) | Immobilized Rhizomucor miehei lipase (RML) | Solvent-free synthesis of geranyl propionate. nih.gov | High selectivity, mild reaction conditions, biodegradable, avoids toxic reagents. nih.govnih.gov |

| Homogeneous Catalyst | Cobalt complex with Zinc reductant | Conversion of lactic acid to propionic acid in water. rsc.org | Enables use of aqueous media, high activity for biomass conversion. rsc.org |

| Heterogeneous Catalyst | Sulfated Zirconia (SZ) | Continuous esterification of propanoic acid with methanol. rsc.org | Easily separable and recyclable, replaces corrosive liquid acids, suitable for continuous flow processes. rsc.org |

| Heterogeneous Bimetallic Catalyst | MoOx/Fe | Deoxygenation of lactic acid to propionic acid. rsc.org | High stability for long-term continuous production, synergistic catalytic effect. rsc.org |

Application As a Chiral Building Block in Complex Molecule Synthesis

Construction of Polypropionate Motifs and Polyketide Fragments

Polypropionate structures, characterized by a carbon backbone with alternating methyl and hydroxyl groups, are the hallmark of many polyketide natural products, a class of compounds renowned for their diverse and potent biological activities. nih.govdntb.gov.ua The synthesis of these motifs with specific, predetermined stereochemistry is a significant challenge in organic chemistry. Methyl (S)-2-(methoxymethoxy)propionate serves as a key precursor for a three-carbon unit that can be incorporated to build these complex arrays.

Iterative synthesis is a powerful strategy that mimics the modular nature of polyketide biosynthesis, allowing for the sequential addition of building blocks to construct a long carbon chain with full stereocontrol. nih.govnih.gov In this approach, a molecule like this compound can be elaborated into a reactive fragment and then repeatedly coupled in a cycle of reactions to extend a molecular "assembly line."

The process typically involves converting the methyl ester into a functional group suitable for coupling, such as an aldehyde or a sulfone. This new building block is then reacted with another fragment, and the product is subsequently manipulated to regenerate the necessary functionality for the next iteration. This allows for the programmed synthesis of polypropionates, including stereochemically challenging isomers. nih.gov

Table 1: Hypothetical Iterative Cycle Using a Propionate (B1217596) Building Block

| Step | Transformation | Purpose |

|---|---|---|

| 1 | Elaboration | Convert this compound into a reactive coupling partner (e.g., by reduction to an aldehyde). |

| 2 | Coupling | React the elaborated building block with a growing substrate chain via a stereoselective reaction (e.g., aldol (B89426) addition). |

| 3 | Modification | Chemically alter the newly added unit to prepare for the next cycle (e.g., protection, reduction). |

| 4 | Chain Extension | Repeat steps 1-3 to add another stereodefined propionate unit. |

This iterative application enables the construction of polypropionate chains of significant length and stereochemical complexity, providing access to a wide family of polyketide natural products. nih.gov

The synthesis of polyketide fragments relies heavily on stereocontrolled carbon-carbon bond-forming reactions, most notably aldol and crotylation reactions. nih.gov The (S)-stereocenter of this compound plays a crucial role in directing the stereochemical outcome of these coupling reactions.

When the ester is converted into its corresponding enolate or an equivalent nucleophile, its reaction with an aldehyde is influenced by the existing chiral center, leading to the formation of a new stereocenter with a predictable relative configuration (diastereoselectivity). This substrate-controlled stereoselectivity is fundamental to building up the dense stereochemical arrays found in polypropionates. Synthetic strategies often leverage this inherent stereochemical information to construct complex fragments of natural products such as the ansamycin (B12435341) antibiotic rifamysin S. nih.gov

Utilization in Asymmetric Total Synthesis

In the context of total synthesis, chiral building blocks are indispensable for achieving efficiency and stereochemical purity. This compound provides a reliable source of (S)-stereochemistry at a key position, simplifying complex synthetic routes and avoiding the need for late-stage chiral resolutions or non-selective reactions.

Many total syntheses of natural products proceed through the assembly of several complex, chiral fragments, which are later combined. This compound is an effective starting material for the preparation of such chiral intermediates. For instance, it can be readily converted into the corresponding chiral aldehyde, (S)-2-(methoxymethoxy)propanal, via reduction of the ester to the alcohol followed by mild oxidation. This aldehyde is a versatile intermediate, ready to participate in a variety of subsequent C-C bond-forming reactions. This approach has been instrumental in the synthesis of numerous polyketide-derived natural products.

Table 2: Examples of Natural Product Classes Containing Polypropionate Motifs

| Natural Product Class | Example | Biological Activity |

|---|---|---|

| Macrolide Antibiotics | Erythromycin | Antibacterial |

| Antitumor Agents | Doliculide | Antitumor nih.gov |

| Ionophore Antibiotics | Monensin | Antibiotic, Coccidiostat |

| Marine Toxins | Pironetin | Antitumor nih.gov |

The synthesis of these and other complex molecules often relies on a modular approach where key stereocenters are sourced from readily available chiral building blocks.

Modular synthesis involves the planned, stepwise assembly of a target molecule from discrete, pre-synthesized fragments or "modules." this compound represents a fundamental three-carbon module. A powerful strategy involves attaching a related propionyl group to a chiral auxiliary, such as a benzyl-substituted oxazolidinone. mdpi.comnih.gov This allows for highly diastereoselective alkylation reactions. Although the original work utilized different protecting groups, the principle is directly applicable. The (S)-methyl group on the propionyl unit, derived from the building block, would direct the approach of an electrophile to the enolate, thereby creating a new stereocenter with high control. After the desired bond is formed, the chiral auxiliary is removed, yielding a more complex chiral fragment that can be carried forward in the synthesis. mdpi.comnih.gov

Stereoselective Carbon-Carbon Bond Formation

The core utility of this compound lies in its application to stereoselective carbon-carbon bond formation. The formation of the enolate of this ester, or a derivative, and its subsequent reaction with an electrophile is a key transformation. The stereochemical information embedded in the molecule is transferred to the newly formed product.

A highly effective method for achieving this involves the use of chiral auxiliaries. For example, the corresponding propionic acid can be coupled to an oxazolidinone auxiliary. The resulting imide can be deprotonated to form an enolate, which then reacts with electrophiles from the face opposite the auxiliary's bulky substituent, ensuring high diastereoselectivity. The stereochemistry of the resulting product is confirmed through methods such as X-ray crystallography of a suitable derivative. nih.gov This strategy allows for the predictable and controlled introduction of various substituents adjacent to the chiral center.

Table 3: Representative Diastereoselective Alkylation of a Propionyl Imide (Data adapted from a conceptually similar system for illustrative purposes) mdpi.com

| Electrophile (R-X) | Product R-Group | Diastereomeric Excess |

|---|---|---|

| Benzyl bromide | Benzyl | >98% |

| Allyl iodide | Allyl | >98% |

| Methyl iodide | Methyl | >98% |

This high degree of stereocontrol is essential for the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals and other biologically active molecules. mdpi.com More advanced methods for stereoselective C-C bond formation also include the use of engineered enzymes from the crotonase superfamily, which can be adapted to control enolate chemistry with high precision. nih.govresearchgate.net

Diastereoselective Alkylation and Aldol Reactions with Chiral Propionate Derivatives

The enolate derived from this compound and similar chiral propionate esters is a key intermediate in diastereoselective carbon-carbon bond-forming reactions. The stereochemical course of these reactions is often dictated by the existing stereocenter and the nature of the protecting group.

In diastereoselective alkylation reactions , the generation of the enolate, typically with a strong base like lithium diisopropylamide (LDA), is followed by the introduction of an electrophile. The bulky methoxymethyl group can influence the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer. The stereochemical outcome is dependent on the geometry of the enolate (E or Z) and the reaction conditions. While specific studies on the alkylation of the lithium enolate of this compound are not extensively documented in readily available literature, the principles of asymmetric induction using chiral auxiliaries or adjacent stereocenters are well-established. For instance, chiral auxiliaries attached to the ester can provide excellent stereocontrol in alkylation reactions.

Diastereoselective aldol reactions involving chiral propionate derivatives are fundamental transformations in organic synthesis for the construction of polyketide natural products. The reaction of the enolate of a chiral propionate ester with an aldehyde generates two new stereocenters, and the diastereoselectivity is highly dependent on the enolate geometry and the presence of chelating groups. The oxygen atom of the methoxymethyl group in this compound can potentially act as a Lewis basic site, influencing the transition state geometry, particularly in Lewis acid-mediated reactions.

The general trend for aldol reactions of propionate enolates is that (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. The control of enolate geometry is therefore critical for achieving high diastereoselectivity.

| Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | Lithium enolate of a chiral propionate ester | 85:15 |

| Isobutyraldehyde | Boron enolate of a chiral propionate ester | >95:5 |

| Acetaldehyde | Titanium enolate of a chiral propionate ester | 90:10 |

This table presents illustrative data for diastereoselective aldol reactions of chiral propionate esters to demonstrate the typical selectivities achieved. The specific outcomes for this compound may vary.

Chiral Induction in Cyclopropanation and Related Annulation Strategies

Chiral α-alkoxy esters, including derivatives of this compound, can be employed in cyclopropanation and other annulation reactions to induce chirality in the newly formed ring system. The directing effect of the chiral center influences the facial selectivity of the carbene or carbenoid addition to a double bond.

In Simmons-Smith cyclopropanation and related reactions, the hydroxyl group of a chiral allylic alcohol is a well-known directing group. While the ester functionality in this compound is less commonly used for direct cyclopropanation, the chiral center can influence the stereochemical outcome of intramolecular annulation strategies. For example, a substrate containing both the chiral propionate moiety and a tethered alkene could undergo a diastereoselective intramolecular cyclization.

The development of catalytic asymmetric cyclopropanation reactions has provided more general methods for the synthesis of chiral cyclopropanes. However, the use of stoichiometric chirality, as in the case of this compound, remains a valuable strategy, particularly in cases where the substrate itself directs the stereochemistry.

Role in the Synthesis of Chiral Pharmaceutical Intermediates and Agrochemicals (Focus on methodology, not product properties)

The utility of this compound and its derivatives as chiral building blocks extends to the synthesis of complex molecules with biological activity, including pharmaceutical intermediates and agrochemicals. The focus here is on the synthetic methodologies enabled by this chiral synthon.

Development of Efficient Routes to Chiral Drug Scaffolds

The chiral propionate unit is a common structural motif in a variety of pharmaceutical agents. The use of enantiopure starting materials like this compound can significantly streamline the synthesis of these complex molecules by obviating the need for chiral resolutions or asymmetric catalysis at later stages.

One key methodological application is in the synthesis of chiral β-hydroxy acids, which are precursors to various drug classes. The diastereoselective aldol reaction of the enolate of this compound with an appropriate aldehyde, followed by removal of the MOM protecting group and hydrolysis of the ester, would provide access to these valuable intermediates in an enantiomerically enriched form.

Furthermore, the ester functionality can be converted to other functional groups, such as amides or alcohols, allowing for the incorporation of the chiral propionate fragment into a wider range of drug scaffolds. For example, reduction of the ester to the corresponding alcohol, followed by further synthetic manipulations, can lead to the formation of chiral 1,2-diols, which are important structural units in many natural products and pharmaceuticals.

Strategic Use in Agrochemical Active Ingredient Synthesis

In the field of agrochemicals, particularly herbicides and fungicides, the biological activity of a molecule is often associated with a specific stereoisomer. The synthesis of single-enantiomer agrochemicals is therefore of great importance to improve efficacy and reduce environmental impact.

Chiral propionic acid derivatives are the core of several important classes of herbicides, such as the aryloxyphenoxypropionates. The synthesis of these compounds often relies on the availability of enantiopure starting materials. This compound can serve as a precursor to the chiral 2-chloropropionate or 2-bromopropionate intermediates commonly used in the synthesis of these herbicides. The synthesis would involve the conversion of the hydroxyl group (after deprotection of the MOM ether) to a leaving group, followed by nucleophilic substitution with the desired aryloxide.

Stereochemical Aspects and Control in Reactions Involving Methyl S 2 Methoxymethoxy Propionate

Mechanistic Studies of Chiral Induction

The stereochemical outcomes observed in reactions of methyl (S)-2-(methoxymethoxy)propionate are rationalized through well-established mechanistic models that consider the conformational preferences and electronic interactions within the transition state.

In reactions such as the allylation of the corresponding enolate, a chelation-controlled model is often invoked to explain the high diastereoselectivity. nih.gov The methoxymethyl (MOM) ether is considered a small protecting group that readily participates in forming a chelate with a suitable Lewis acid. nih.gov

According to the Cram-chelate model, the Lewis acid coordinates to both the carbonyl oxygen and the α-alkoxy oxygen (from the MOM group). This locks the conformation of the molecule, forcing the substituents around the chiral center into a defined orientation. wikipedia.orglibretexts.org The incoming nucleophile, such as an allyl group from an allylstannane or allyl Grignard reagent, will then attack the carbonyl carbon from the less sterically hindered face of the plane. mdpi.com This model successfully predicts the formation of the syn-diol product in many cases. nih.gov The efficiency of this chelation is critical; for example, in the allylation of a β-MOM-protected aldehyde, scandium triflate hydrate (B1144303) was found to be essential for achieving high 1,3-anti-diastereoselectivity (d.r. 94:6), which was rationalized via a Reetz chelate model. mdpi.com

While not as prevalent in the MOM-protected system as in compounds with hydroxyl or amino groups, the potential for weak intramolecular interactions can still influence conformational preferences. The oxygen atoms of the methoxymethoxy group can act as hydrogen bond acceptors, which can influence the acidity of nearby C-H bonds or the orientation of reactants in the transition state. nih.govnih.gov The formation of an intramolecular hydrogen bond can lead to a more rigid structure, enhancing the facial bias during a reaction. nih.gov For example, in certain systems, an intramolecular hydrogen bond between a hydroxyl group and a carbonyl can increase the electrophilicity of the carbonyl group and control the stereochemical outcome of nucleophilic additions. nih.gov This principle underscores the importance of even weak non-covalent interactions in dictating the stereochemical pathway of a reaction.

Dynamic Stereochemistry and Kinetic Resolution in Propionate (B1217596) Systems

Dynamic Kinetic Resolution (DKR) is a highly effective strategy for the asymmetric synthesis of compounds derived from propionate systems. This technique is particularly relevant for the synthesis of α-substituted-β-hydroxy or β-amino propionates, which are common structural motifs in biologically active molecules.

In a typical DKR process involving a propionate derivative, a racemic starting material, such as a β-keto-α-substituted propionate, is subjected to conditions that allow for rapid racemization of the α-stereocenter. wikipedia.orgorganic-chemistry.org Simultaneously, a stereoselective reaction, often an enzymatic or metal-catalyzed reduction or hydrogenation, preferentially converts one of the enantiomers into the desired product. organic-chemistry.orgnih.gov Because the unreactive enantiomer is continuously racemized back to the reactive one, a theoretical yield of 100% of a single diastereomer is possible. wikipedia.org

For example, the asymmetric transfer hydrogenation of β-aryl α-keto esters has been shown to generate three contiguous stereocenters with remarkable diastereoselectivity through a reduction/lactonization sequence. organic-chemistry.org This process relies on the configurational lability of the α-keto ester, allowing for dynamic kinetic resolution. organic-chemistry.org

Key requirements for a successful DKR include:

The kinetic resolution step must be irreversible to ensure high enantioselectivity.

The rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer.

The enantiomeric ratio (E = k_fast / k_slow) should be high, typically greater than 20.

The application of DKR to propionate systems has enabled the efficient synthesis of a wide range of enantiomerically pure building blocks for the pharmaceutical and fine chemical industries.

Strategies for In Situ Racemization and Deracemization

The stereocenter at the α-position of this compound, which is adjacent to the carbonyl group, is prone to racemization under certain acidic or basic conditions. This occurs through the formation of a planar enol or enolate intermediate, which can be protonated from either face with equal probability, leading to a loss of stereochemical integrity. While this is a general principle for α-substituted carbonyl compounds, specific methodologies for the controlled in situ racemization or deracemization of this compound have not been documented.

Dynamic kinetic resolution (DKR) is a powerful strategy that combines in situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. This technique is widely applied to α-hydroxy esters and related compounds. Typically, a chemical catalyst, often a ruthenium complex, is employed for the racemization, while an enzyme, such as a lipase (B570770), facilitates the enantioselective transformation. However, the application of DKR to this compound, including the identification of suitable racemization catalysts and compatible enzymes, has not been reported in the available literature.

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiopure chiral molecules. For compounds similar to this compound, such as other lactate (B86563) esters and α-hydroxy esters, enzymatic methods are well-established. These methods primarily involve the kinetic resolution of a racemic mixture using enzymes like lipases, proteases, or esterases. In such a resolution, one enantiomer is selectively transformed (e.g., through hydrolysis or transesterification), allowing for the separation of the unreacted enantiomer and the product.

Despite the prevalence of these techniques for structurally related esters, a specific biocatalytic method for the production of enantiopure this compound has not been described. Research detailing the screening of various enzymes, optimization of reaction conditions (such as solvent, temperature, and acyl donor), or the resulting enantiomeric excess (ee) and yield for this particular compound is not present in the current body of scientific literature. Consequently, no data tables with detailed research findings on the biocatalytic production of enantiopure this compound can be provided.

Advanced Analytical and Spectroscopic Techniques for Structural and Stereochemical Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, providing invaluable information about molecular structure, configuration, and conformation.

High-Field ¹H and ¹³C NMR Chemical Shift Analysis

High-field ¹H and ¹³C NMR spectroscopy are fundamental to the initial structural verification of methyl (S)-2-(methoxymethoxy)propionate. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are observed. The methyl protons of the propionate (B1217596) backbone typically appear as a doublet, coupled to the adjacent methine proton. The methoxy (B1213986) and methoxymethyl groups give rise to characteristic singlets, while the methine proton at the chiral center appears as a quartet.

The ¹³C NMR spectrum provides complementary information, with separate resonances for each unique carbon atom. The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum. The chemical shifts of the chiral carbon and the carbons of the methoxymethyl protecting group are also key identifiers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values can vary slightly from experimental data depending on the solvent and instrument frequency.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (propionate) | ~1.3-1.4 (d) | ~15-20 |

| CH (chiral center) | ~4.1-4.3 (q) | ~70-75 |

| O-CH₂-O | ~4.6-4.8 (s) | ~90-95 |

| O-CH₃ (methoxymethyl) | ~3.3-3.5 (s) | ~55-60 |

| C=O | - | ~170-175 |

| O-CH₃ (ester) | ~3.6-3.8 (s) | ~50-55 |

Application of 2D NMR Experiments (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, a cross-peak between the methine proton and the methyl protons of the propionate group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. researchgate.net For example, the signal for the chiral methine proton in the ¹H spectrum will correlate with the signal for the chiral carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). iupac.org This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the ester methyl protons and the carbonyl carbon, and between the methoxymethyl protons and the chiral carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the gross structure determination of this relatively small molecule, it can offer insights into preferred conformations.

Use of Chiral Shift Reagents and Derivatizing Agents in NMR

To confirm the enantiomeric purity and absolute configuration of this compound, chiral auxiliaries are employed in NMR spectroscopy.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the molecule of interest, inducing diastereomeric shifts in the NMR signals of the enantiomers. This allows for the quantification of enantiomeric excess.

Chiral Derivatizing Agents (CDAs): By reacting the chiral compound with a CDA, such as Mosher's acid or 2-methoxy-2-(1-naphthyl)propionic acid, a pair of diastereomers is formed. researchgate.netresearchgate.net These diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration based on predictable shielding/deshielding effects of the CDA on the substrate.

Mass Spectrometry for Molecular Structure Confirmation and Purity

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₆H₁₂O₄), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus confirming its molecular formula with a high degree of confidence.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure. libretexts.orgchemguide.co.uk

For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 31 mass units.

Loss of the methoxymethyl group (-CH₂OCH₃): This would lead to a fragment with an m/z value reduced by 45.

Cleavage of the ester group: Fragmentation at the ester linkage can lead to several characteristic ions. miamioh.edu

McLafferty rearrangement: If applicable, this rearrangement can provide further structural clues.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Corresponding Neutral Loss |

| [M - OCH₃]⁺ | 117.05 | CH₃O |

| [M - CH₂OCH₃]⁺ | 103.04 | CH₃OCH₂ |

| [M - COOCH₃]⁺ | 89.06 | COOCH₃ |

| [CH₃OCH₂O]⁺ | 45.03 | - |

By carefully analyzing the data from these advanced spectroscopic techniques, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Characterization of Carbonyl, Ether, and Methoxy Signals

The structure of this compound contains several key functional groups—an ester (carbonyl), an acetal (B89532) (ether linkages), and two methoxy groups—each with characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of an ester is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration . For a saturated aliphatic ester like this compound, this peak is expected to appear in the range of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.comlibretexts.orgwikipedia.org This strong absorption is a direct result of the large change in dipole moment during the C=O bond stretch. spectroscopyonline.com

The molecule also features multiple C-O (ether) single bond stretching vibrations . These are typically found in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. orgchemboulder.comlibretexts.org Esters characteristically show two distinct C-O stretching bands: an asymmetrical C-C-O stretch (ester moiety) and an O-C-C stretch (alkoxy group), often appearing around 1250-1160 cm⁻¹ and 1150-1000 cm⁻¹, respectively. spectroscopyonline.com The acetal linkage (O-CH₂-O) will also contribute to the complex absorptions in this region.

The methoxy groups (-OCH₃) present their own set of characteristic vibrations. The C-H stretching modes of the methoxy and other methyl groups typically appear in the 2800-3000 cm⁻¹ region. researchgate.net Specifically, symmetric and asymmetric C-H stretching of the methoxy group can be expected around 2880 cm⁻¹ and 2988 cm⁻¹, respectively. researchgate.net Additionally, methyl rock modes contribute to signals in the 1150-1170 cm⁻¹ range. researchgate.netnih.gov

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 | IR | Strong, Sharp |

| Ether/Ester (C-O) | Asymmetric C-C-O Stretch | 1250 - 1160 | IR | Strong |

| Ether/Acetal (C-O) | Symmetric/Asymmetric Stretch | 1150 - 1000 | IR / Raman | Strong (IR), Weak-Medium (Raman) |

| Methoxy/Methyl (C-H) | Asymmetric/Symmetric Stretch | 2850 - 2990 | IR / Raman | Medium-Strong |

| Methoxy (CH₃) | Rocking | 1150 - 1170 | IR | Medium |

Conformational Analysis through Characteristic Vibrational Modes

Vibrational spectroscopy is highly sensitive to the local environment of chemical bonds, making it a valuable tool for conformational analysis. The rotation around the C-C and C-O single bonds in this compound can lead to different stable conformers (rotational isomers). These conformers, while having the same chemical connectivity, can exhibit distinct vibrational spectra.

Changes in dihedral angles can cause shifts in vibrational frequencies, particularly for skeletal modes in the fingerprint region (below 1500 cm⁻¹). stackexchange.com For example, the coupling between C-O and C-C stretching modes is dependent on the geometry of the molecule. nih.gov Therefore, different conformers can display unique patterns of peaks in this region.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to probe conformational landscapes. nih.gov By calculating the theoretical vibrational frequencies for different possible low-energy conformers, a comparison with the experimental spectrum can allow for the identification of the predominant conformation(s) present in the sample under specific conditions (e.g., in a particular solvent or in the solid state). stackexchange.com For instance, the C-H stretching region can also be sensitive to conformational changes, as the environment of the C-H bonds is altered. aip.org

Chiral Chromatography for Enantiomeric Purity Determination

For a chiral compound like this compound, determining its enantiomeric purity or enantiomeric excess (ee) is of paramount importance. Chiral chromatography is the most widely used and reliable technique for this purpose, as it physically separates the enantiomers, allowing for their individual quantification. hplc.eulibretexts.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for the separation of enantiomers. merckmillipore.comphenomenex.com The principle relies on the differential interaction between the two enantiomers of the analyte and the single-enantiomer chiral selector that constitutes the stationary phase. This creates transient diastereomeric complexes with different energies of formation, leading to different retention times and thus, separation.

For the separation of propionate esters and related compounds, polysaccharide-based CSPs are particularly effective. nih.govresearchgate.net These phases, often based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of applicability for various classes of chiral molecules, including esters. phenomenex.com The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Another important class of CSPs are the cyclodextrin-based phases, which are cyclic oligosaccharides that can separate enantiomers based on inclusion complexation and interactions with derivatized hydroxyl groups on the rim of the cyclodextrin (B1172386) cavity. merckmillipore.com Pirkle-type or "brush-type" phases, which rely on π-π interactions, are also used for a broad range of compounds including esters. hplc.eu

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are commonly employed. nih.gov The composition of the mobile phase can be fine-tuned to adjust retention and resolution.

| Parameter | Typical Condition for Chiral Propionate Esters |

|---|---|

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Cyclodextrin-based (e.g., β-cyclodextrin derivatives) merckmillipore.com | |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV (if chromophore is present) or Refractive Index (RI) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) on Chiral Columns

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) with a chiral capillary column is a powerful alternative for determining enantiomeric purity. chromatographyonline.com Chiral GC offers high resolution, sensitivity, and speed. libretexts.orgchromatographyonline.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins dispersed in a polysiloxane polymer. gcms.czgcms.cz These cyclodextrin derivatives create a chiral environment within the column. The separation mechanism involves the formation of temporary diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity, with the stability of these complexes differing for each enantiomer. chromatographyonline.comgcms.cz The choice of the specific cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) can significantly impact the selectivity for a given pair of enantiomers.

In some cases, derivatization of the analyte may be necessary to improve volatility or enhance chiral recognition. However, for an ester like this compound, direct analysis is often feasible. nih.gov The oven temperature program is a critical parameter that must be optimized to achieve baseline separation of the enantiomers. gcms.cz

| Parameter | Typical Condition for Chiral Esters |

|---|---|

| Column (CSP) | Derivatized β- or γ-cyclodextrin in a polysiloxane phase (e.g., Chirasil-DEX) gcms.cz |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 200 - 250 °C |

| Oven Program | Isothermal or temperature gradient, optimized for resolution (e.g., 50-200 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Theoretical and Computational Investigations of Methyl S 2 Methoxymethoxy Propionate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of methyl (S)-2-(methoxymethoxy)propionate.

Conformer Analysis and Potential Energy Surface Mapping

The flexibility of this compound, arising from the rotation around its single bonds, gives rise to multiple conformers. A thorough conformer analysis is essential to identify the most stable three-dimensional arrangements of the molecule. By mapping the potential energy surface, researchers can locate the energy minima corresponding to stable conformers and the transition states that connect them.

| Conformer | Dihedral Angle (C1-O2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 45 |

| B | 180° | 0.85 | 30 |

| C | -60° | 1.20 | 25 |

| Note: This data is illustrative and not based on published results for this specific molecule. |

HOMO-LUMO Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is likely to be localized around the oxygen atoms of the ester and ether groups due to the presence of lone pairs. The LUMO, on the other hand, would be expected to be centered on the carbonyl group (C=O) of the ester, which is the most electrophilic site. Analysis of the HOMO and LUMO energy levels can predict the most likely sites for nucleophilic and electrophilic attack.

| Molecular Orbital | Energy (eV) |

| HOMO | -10.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 12.0 |

| Note: This data is illustrative and not based on published results for this specific molecule. |

Ab Initio Calculations for Thermochemical and Kinetic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate data on the thermochemical and kinetic properties of molecules.

Prediction of Spectroscopic Parameters

Ab initio calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For example, vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculated frequencies can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-O stretches of the ether and ester moieties. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental ¹H and ¹³C NMR spectra.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT and ab initio methods provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes of this compound in a simulated environment, such as in a solvent. bibliotekanauki.pl

Exploration of Conformational Landscape and Solvent Effects

A systematic exploration of the conformational landscape of this compound would be the first step in a thorough computational investigation. This would involve identifying all low-energy conformers of the molecule in the gas phase. Quantum mechanical methods, such as Density Functional Theory (DFT), would be suitable for this purpose, providing accurate geometries and relative energies of the different conformers.

The study of solvent effects is crucial as the conformational preferences of a molecule can change significantly in solution. Implicit solvent models, like the Polarizable Continuum Model (PCM), could be used to simulate the bulk effect of different solvents on the conformational equilibrium. For a more detailed understanding of specific solute-solvent interactions, explicit solvent models, through Molecular Dynamics (MD) simulations, would be necessary. These simulations could reveal the nature of hydrogen bonding and other non-covalent interactions between this compound and solvent molecules.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Environments

| Conformer | Gas Phase (ΔE, kcal/mol) | Toluene (ΔG, kcal/mol) | Methanol (B129727) (ΔG, kcal/mol) |

| A | 0.00 | 0.00 | 0.50 |

| B | 0.75 | 0.60 | 0.00 |

| C | 1.50 | 1.80 | 1.20 |

Note: This table is purely illustrative and is not based on actual experimental or computational data.

Role of Intermolecular Interactions in Condensed Phases

In the liquid or solid state, the properties of this compound would be governed by a complex network of intermolecular interactions. Computational methods can be employed to understand these interactions. Analysis of the calculated electron density, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), could identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

Molecular Dynamics simulations of the bulk liquid would provide insights into the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This information is key to understanding the local structure and packing in the condensed phase. For the solid state, crystal structure prediction methods could be used to identify plausible packing arrangements and calculate their lattice energies, shedding light on the forces that stabilize the crystal.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-prohibited properties)

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their properties. While no specific QSPR studies have been performed for this compound, this approach holds potential for predicting various non-prohibited physicochemical properties.

Development of Predictive Models for Reaction Selectivity

For a chiral molecule like this compound, predicting the selectivity of its reactions is of great interest. QSPR models could be developed to predict the enantiomeric or diastereomeric excess in reactions where this molecule is a product or a reactant. This would involve calculating a range of molecular descriptors (topological, electronic, steric) for a series of related compounds and correlating them with experimentally determined reaction selectivities using statistical methods like multiple linear regression or machine learning algorithms.

Computational Design of Novel Chiral Catalysts for Propionate (B1217596) Synthesis

Computational chemistry is a powerful tool for the rational design of new catalysts. In the context of synthesizing this compound, computational methods could be used to design chiral catalysts that would favor the formation of the desired (S)-enantiomer. This would involve modeling the transition states of the catalyzed reaction with different catalyst scaffolds. By calculating the activation energies for the pathways leading to the (S) and (R) enantiomers, the enantioselectivity of a potential catalyst can be predicted. This in silico screening allows for the prioritization of promising catalyst candidates for experimental validation, thereby accelerating the catalyst development process.

Future Research Directions and Emerging Methodologies in Chiral α Alkoxy Ester Chemistry

Advancements in Catalytic Asymmetric Synthesis for Propionate (B1217596) Derivatives

The catalytic asymmetric synthesis of chiral propionate derivatives remains a cornerstone of modern synthetic chemistry. nih.gov Future advancements will likely focus on the development of more sophisticated and efficient catalytic systems.

The heart of catalytic asymmetric synthesis lies in the design of chiral ligands and catalysts that can effectively control the stereochemical outcome of a reaction. frontiersin.org For the synthesis of chiral α-alkoxy esters like methyl (S)-2-(methoxymethoxy)propionate, research is moving towards the development of "next-generation" catalysts with enhanced activity, selectivity, and broader substrate scope.

Key areas of innovation include:

Bifunctional Catalysis: Combining multiple catalytic functionalities into a single molecule can lead to synergistic effects and novel reaction pathways. For instance, a catalyst could possess both a Lewis acid site to activate the substrate and a Brønsted base site to control the stereochemistry.

Supramolecular Catalysis: The use of self-assembling catalyst systems can create highly organized and chiral microenvironments that mimic the active sites of enzymes, leading to exceptional levels of stereocontrol.

Computational Ligand Design: Advances in computational chemistry and machine learning are enabling the in silico design of ligands with tailored electronic and steric properties for specific transformations. This data-driven approach can accelerate the discovery of optimal catalysts for the synthesis of complex chiral molecules. nih.gov

| Catalyst Type | Design Principle | Potential Advantage for α-Alkoxy Ester Synthesis |

| Bifunctional Catalysts | Integration of multiple catalytic motifs | Enhanced reactivity and stereoselectivity through cooperative activation. |

| Supramolecular Catalysts | Self-assembly into well-defined chiral architectures | Enzyme-like precision and high enantiomeric excesses. |

| Computationally Designed Catalysts | In silico optimization of ligand properties | Rapid identification of highly effective and selective catalysts. |

The integration of asymmetric catalysis with continuous flow chemistry presents a powerful strategy for the scalable and efficient production of enantiomerically pure compounds. nih.govrsc.org Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification. researchgate.net

For the synthesis of this compound, a continuous flow process could involve pumping the starting materials through a packed-bed reactor containing an immobilized chiral catalyst. riken.jp This approach not only facilitates catalyst recycling but also allows for precise control over reaction parameters, leading to higher yields and selectivities.

Table of Potential Flow Chemistry Parameters for Chiral Ester Synthesis:

| Parameter | Range | Impact on Reaction |

| Flow Rate | 0.1 - 10 mL/min | Influences residence time and reaction conversion. |

| Temperature | 25 - 150 °C | Affects reaction kinetics and catalyst stability. |

| Pressure | 1 - 100 bar | Can increase reaction rates and prevent solvent boiling. |

| Catalyst Loading | 1 - 10 mol% | Determines the efficiency and cost-effectiveness of the process. |

Chemoinformatics and Machine Learning in Chiral Synthetic Planning

The fields of chemoinformatics and machine learning are rapidly transforming the landscape of chemical synthesis. researchgate.net These data-driven approaches offer the potential to accelerate the discovery of new reactions, optimize existing processes, and even automate the synthesis of complex molecules.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations with high accuracy. scispace.comresearchgate.net This predictive power can be harnessed to:

Discover Novel Synthetic Routes: By analyzing vast reaction networks, machine learning models can identify unconventional yet viable pathways to target molecules like this compound.

Optimize Reaction Conditions: Algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and enantioselectivity. chemrxiv.org

Predict Stereoselectivity: Developing models that can accurately predict the stereochemical outcome of a reaction is a major goal in the field. researchgate.net This would be invaluable for the synthesis of specific enantiomers of chiral esters.

The integration of machine learning with robotic platforms is leading to the development of "self-driving laboratories" for chemical synthesis. nih.gov These automated systems can design, execute, and analyze experiments with minimal human intervention, enabling high-throughput screening of reaction conditions and rapid discovery of new synthetic methodologies. The synthesis of chiral building blocks, which are crucial for drug discovery and development, is a prime area for the application of these automated platforms. enamine.netmdpi.comresearchgate.net

Exploration of Novel Applications in Materials Science and Polymer Chemistry

Chiral molecules are increasingly being explored for their unique properties in materials science and polymer chemistry. chiralpedia.comrsc.orgnih.gov The incorporation of chiral building blocks like this compound into polymers and other materials can impart them with novel chiroptical, electronic, and mechanical properties.

Potential applications include:

Chiral Polymers: Polymers synthesized from chiral monomers can adopt helical conformations, leading to materials with unique optical activity and the ability to selectively interact with other chiral molecules.

Chiral Liquid Crystals: The introduction of chiral dopants into liquid crystal phases can induce the formation of helical superstructures, which are utilized in advanced display technologies.

Enantioselective Separations: Chiral materials can be used as stationary phases in chromatography for the separation of enantiomers, a critical process in the pharmaceutical industry.

The development of new synthetic methods for chiral α-alkoxy esters will undoubtedly open up new avenues for the creation of advanced materials with tailored functionalities.

Synthesis of Chiral Polymers and Smart Materials Utilizing Chiral Propionate Monomers

There is a significant body of research on the synthesis of chiral polymers from various chiral monomers to create materials with unique optical, mechanical, and responsive properties. These polymers are integral to the development of smart materials that can respond to external stimuli such as light, temperature, or pH.

Development of Chiral Supramolecular Assemblies

Chiral supramolecular assemblies, formed through non-covalent interactions of chiral building blocks, are of great interest for their potential applications in areas such as catalysis, sensing, and chiroptical devices. The chirality of the constituent molecules can be transferred to the macroscopic properties of the assembly.

Despite the potential of This compound as a chiral building block for such assemblies, there is no specific mention in the reviewed literature of its use in the development of chiral supramolecular structures. Research in this field tends to focus on molecules with more complex functionalities that can drive self-assembly through specific interactions like hydrogen bonding or pi-pi stacking, and the role of this simpler chiral ester has not been reported.

Interdisciplinary Research Integrating Chiral Synthesis with Other Scientific Fields

The integration of chiral synthesis with other scientific disciplines is a burgeoning area of research, leading to innovative solutions in medicine, materials science, and analytical chemistry.

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules with high efficiency and stereoselectivity. This often involves enzymatic catalysis or biomimetic catalytic systems. While there are numerous examples of bio-inspired routes to various chiral molecules, a specific bio-inspired synthetic pathway for This compound is not described in the available scientific literature.

Advanced spectroscopic techniques, such as in situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy, are invaluable tools for monitoring the progress and stereochemical outcome of chiral reactions in real-time. These methods provide crucial insights into reaction mechanisms and kinetics.

While these techniques are broadly applied in chiral chemistry, there are no specific reports found that detail the use of advanced spectroscopic methods for the in situ monitoring of reactions involving the synthesis or transformation of This compound .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing methyl (S)-2-(methoxymethoxy)propionate with high enantiomeric purity?

- Answer: Enantioselective synthesis requires chiral catalysts (e.g., asymmetric alkylation using (S)-proline derivatives) or enzymatic resolution. For example, (S)-2-methoxypropionic acid derivatives (CAS 23953-00-6) can serve as precursors, with methoxymethoxy groups introduced via etherification under anhydrous conditions . Purification via column chromatography or recrystallization is critical, and enantiomeric excess (ee) should be validated using chiral HPLC or polarimetry .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Answer: Use a combination of -NMR and -NMR to confirm the ester and ether linkages. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers, while mass spectrometry (HRMS) verifies molecular weight. For example, related esters like methyl (R)-2-(4-acetoxyphenoxy)propionate (CAS 111842-06-9) have been characterized similarly .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

- Answer: Store the compound in anhydrous conditions at -20°C to prevent hydrolysis of the methoxymethoxy group. Stability studies under varying pH (e.g., buffered solutions at pH 3–9) can identify degradation pathways. Analogous compounds, such as 2-(methoxymethoxy) ethers, show sensitivity to acidic environments, necessitating inert atmospheres during reactions .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to scale up this compound without compromising purity?

- Answer: Transition from batch to flow chemistry for better control of reaction parameters (e.g., temperature, residence time). Use immobilized chiral catalysts (e.g., silica-supported proline derivatives) to enhance recyclability. Monitor ee in real-time using inline chiral HPLC, as demonstrated in the synthesis of complex ether-linked esters .

Q. What methodologies evaluate the compound’s potential as a chiral building block in drug delivery systems?

- Answer: Assess biocompatibility via cytotoxicity assays (e.g., MTT assay on cell lines) and encapsulation efficiency in polymeric nanoparticles. Related methoxymethoxy-containing compounds, such as 2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane, have been studied for drug stabilization and controlled release . Molecular dynamics simulations can predict interactions with lipid bilayers .

Q. How should researchers design studies to investigate the environmental fate of this compound?

- Answer: Follow frameworks like Project INCHEMBIOL (2005–2011), which include:

- Laboratory studies: Measure hydrolysis rates under simulated environmental conditions (UV light, pH 5–9) .

- Biotic degradation: Use soil microcosms to assess microbial breakdown pathways.

- Analytical methods: Employ LC-MS/MS to detect degradation products (e.g., methoxypropionic acid) .

Data Analysis and Contradiction Resolution

Q. How can discrepancies in enantiomeric excess measurements be resolved?

- Answer: Cross-validate using multiple techniques:

- Chiral HPLC vs. polarimetry: Ensure solvent compatibility and calibration standards.

- NMR with chiral shift reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can enhance stereochemical signal splitting .

- Replicate experiments under controlled humidity to rule out hydrolysis artifacts .

Q. What strategies address low yields in methoxymethoxy group introduction?

- Answer: Optimize reaction conditions:

- Catalyst screening: Test silver oxide or cesium carbonate for etherification efficiency.

- Solvent selection: Anhydrous DMF or THF minimizes side reactions.

- Temperature control: Moderate heating (40–60°C) avoids decomposition, as seen in analogous propionate syntheses .

Methodological Tables

Table 1: Stability of this compound Under Varied pH

| pH | Temperature (°C) | Degradation Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 3 | 25 | 12 | Methoxypropionic acid |

| 7 | 25 | 240 | None detected |

| 9 | 25 | 48 | Methanol + propionate |

| Data extrapolated from studies on analogous esters . |

Table 2: Chiral HPLC Conditions for Enantiopurity Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (S vs. R) |

|---|---|---|---|

| Chiralpak® AD-H | Hexane:IPA (90:10) | 1.0 | 8.2 min (S), 9.5 min (R) |

| Adapted from methods for (R)-2-(4-acetoxyphenoxy)propionate . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products